molecular formula C20H20FNO4 B2664778 (2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide CAS No. 478033-95-3

(2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide

Cat. No.: B2664778
CAS No.: 478033-95-3
M. Wt: 357.381
InChI Key: OCDDNIACUDGGAR-WEVVVXLNSA-N
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Description

The compound “(2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide” is an organic molecule that features a benzodioxole ring, a fluoropropoxy group, and a prop-2-enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide” typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluoropropoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-fluoropropanol.

    Formation of the Prop-2-enamide Moiety: This can be synthesized via the condensation of an appropriate amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the prop-2-enamide moiety.

    Reduction: Reduction reactions could target the double bond in the prop-2-enamide moiety.

    Substitution: The fluoropropoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Mechanism of Action

The mechanism of action of “(2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(2-fluoropropoxy)phenyl]prop-2-enamide
  • (2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(4-fluoropropoxy)phenyl]prop-2-enamide

Uniqueness

The unique combination of the benzodioxole ring, fluoropropoxy group, and prop-2-enamide moiety in “(2E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide” may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-10-1-11-24-17-6-2-15(3-7-17)5-9-20(23)22-13-16-4-8-18-19(12-16)26-14-25-18/h2-9,12H,1,10-11,13-14H2,(H,22,23)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDNIACUDGGAR-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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